(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone
Description
(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone is a chiral oxazolidinone derivative with the molecular formula C₁₅H₁₉NO₃ and a molecular weight of 261.316 g/mol (CAS: 474828-48-3) . Its IUPAC name is (4R)-4-benzyl-3-[(2R)-2-methylbutanoyl]-1,3-oxazolidin-2-one, featuring a benzyl group at the 4R position and a 2-methylbutanoyl group at the 3-position with 2R stereochemistry. This compound is widely used as a chiral auxiliary in asymmetric synthesis, enabling diastereoselective transformations such as alkylations and cross-metathesis reactions .
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-benzyl-3-(2-methylbutanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 |
InChI Key |
IDJHFWFQTXWYQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Acylation of Chiral Alcohol Intermediates
In a protocol by Cane et al. (2002), (R)-2-methylbutyric acid is first converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. The acid chloride is then reacted with (R)-phenylglycinol in the presence of triethylamine (Et₃N) to form the corresponding amide. Cyclization is achieved via treatment with carbonyl diimidazole (CDI) in tetrahydrofuran (THF), yielding the target oxazolidinone with >98% enantiomeric excess (ee).
Table 1: Key Parameters for Acylation-Cyclization Method
| Parameter | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Acylation Temperature | 0–5°C | 85 | – |
| Cyclization Catalyst | CDI (1.2 equiv) | 92 | 98 |
| Solvent System | THF/Et₃N | – | – |
This method is favored for its scalability, with reported yields exceeding 90% in multigram syntheses.
Catalytic Asymmetric Synthesis
Catalytic asymmetric methods reduce reliance on stoichiometric chiral auxiliaries. Yang et al. (2012) demonstrated a nickel-catalyzed dynamic kinetic resolution (DKR) approach. A racemic β-hydroxyamide derivative undergoes DKR using a Ni(II)-BOX catalyst system, enabling enantioconvergent cyclization to the target oxazolidinone.
Reaction Optimization
Optimized conditions include:
- Catalyst : Ni(ClO₄)₂·6H₂O (5 mol%) with (R,R)-Ph-BOX ligand
- Solvent : Toluene at 60°C
- Additive : 4Å molecular sieves
This method achieves 89% yield and 94% ee, though substrate scope remains limited to aryl-substituted β-hydroxyamides.
Green Chemistry Approaches
Recent patents emphasize sustainable synthesis. CN112500361A (2020) discloses a borane-mediated reduction-cyclization sequence avoiding cytotoxic reagents.
Borane-THF Reduction
N-Boc-L-phenylglycine is reduced using borane-THF (BH₃·THF) at 0–25°C, followed by cyclization with potassium tert-butoxide (t-BuOK) in sulfolane.
Table 2: Green Synthesis Parameters
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Borane Reduction | 0–25°C, BH₃·THF (3 equiv) | 95 | 97.6 |
| Cyclization | t-BuOK (0.15 equiv), 90–100°C | 92 | 99.3 |
This method eliminates hazardous solvents (e.g., carbon disulfide) and achieves 99.3% HPLC purity, making it industrially viable.
Industrial-Scale Production Challenges
Purification and Cost Efficiency
Industrial methods prioritize cost-effective purification. A technical report from BOC Sciences (2025) highlights recrystallization using ethyl acetate/isopropyl ether (2:1) to achieve >99% purity. However, the high cost of chiral ligands (e.g., Ph-BOX at $1,200/g) limits large-scale DKR applications.
Solvent Recovery
Tetrahydrofuran (THF) and toluene are commonly recovered via distillation, reducing waste. Pilot-scale trials report 85% solvent recovery rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted oxazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of (4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone is in asymmetric synthesis. Its unique chiral structure allows it to serve as a chiral auxiliary or catalyst in the synthesis of enantiomerically pure compounds. This is particularly valuable in the production of pharmaceuticals where stereochemistry is crucial for biological activity.
Case Study: Synthesis of Antimicrobial Agents
Research has indicated that this compound can be utilized as an intermediate in the synthesis of various bioactive molecules, including antimicrobial agents. For example, it has been involved in the synthesis of derivatives that exhibit activity against Gram-positive bacteria, similar to linezolid, a well-known antibiotic derived from oxazolidinone scaffolds.
Pharmaceutical Applications
The oxazolidinone framework is widely recognized for its role in antibiotic development. The structural characteristics of this compound make it a valuable precursor for synthesizing new antibiotics and other therapeutic agents.
Table: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Linezolid | Oxazolidinone core with different side chains | Broad-spectrum antibiotic activity |
| (S)-Oxazolidinone | Similar ring structure but different stereochemistry | Used primarily for synthetic applications |
| (S)-N-Benzyl-N-(tert-butoxycarbonyl)glycine | Contains an oxazolidinone ring with a glycine derivative | Focused on peptide synthesis and drug development |
This table highlights how this compound stands out due to its specific stereochemistry and functionalization, enhancing its potential in drug development.
Studies have shown that this compound possesses notable biological activities. Its interactions with biological targets are crucial for understanding how modifications to its structure can enhance efficacy or alter pharmacokinetics.
Interaction Studies
Research focusing on binding affinity and efficacy has revealed that this compound can be modified to improve its biological activity. These studies are essential for developing new therapeutics that leverage the oxazolidinone scaffold's properties.
Mechanism of Action
The mechanism of action of (4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins. The compound’s oxazolidinone ring is crucial for this interaction, as it mimics the structure of natural substrates of the ribosome.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolidinones
Key Structural Variations
The target compound is compared to analogs with modifications in:
- Acyl side chains (e.g., propionyl vs. branched butanoyl).
- Stereochemistry (e.g., 4R vs. 4S configurations).
- Substituent complexity (e.g., addition of benzyloxy groups).
Detailed Compound Analysis
Compound 1 : (4R)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one
- CAS : 145589-03-3
- Molecular Formula: C₁₅H₁₉NO₃ (MW: 261.32 g/mol)
- Key Differences: The acyl group is 3-methylbutanoyl (isovaleryl) instead of 2-methylbutanoyl, altering steric bulk at the 3-position.
- Applications : Similar use as a chiral auxiliary but may exhibit divergent reactivity in Grubbs catalyst-mediated cross-metathesis due to side-chain branching .
Compound 2 : (4S)-3-(1-Oxopropyl)-4-(phenylmethyl)-2-oxazolidinone
- CAS: Not explicitly provided (referenced in synthesis protocols).
- Molecular Formula: C₁₃H₁₅NO₃ (MW: 233.26 g/mol)
- Key Differences: Shorter propanoyl side chain and 4S stereochemistry.
- Synthetic Utility : Used in the synthesis of 27-hydroxycholesterol (27-HC) side chains via allylation and cross-metathesis, achieving 82% diastereoselectivity in initial alkylation steps .
Compound 3 : (4R)-3-[(2S)-3-Methyl-1-oxo-2-[(phenylmethoxy)methyl]butyl]-4-(phenylmethyl)-2-oxazolidinone
- CAS : 365541-74-8
- Molecular Formula: C₂₃H₂₇NO₄ (MW: 381.46 g/mol)
- Applications : Likely used in complex stereoselective syntheses requiring bulky auxiliaries .
Compound 4 : (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone
- CAS: Not explicitly provided.
- Molecular Formula : C₁₂H₁₂N₂O₂ (MW: 216.24 g/mol)
- Biological Relevance: Oxazolidinones with aromatic heterocycles are explored for antimicrobial activity .
Comparative Data Table
Q & A
Q. What are the standard synthetic routes for preparing (4R)-3-[(2R)-2-methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer: The compound is typically synthesized via chiral auxiliary-directed asymmetric methods. A common route involves:
Allylation of (4R)-4-(phenylmethyl)-2-oxazolidinone using allyl iodide and NaHMDS to achieve diastereoselective alkylation (yields ~82%) .
Cross-metathesis with Grubbs 1st-generation catalyst to install side chains (e.g., 2-methyl-1-oxobutyl), yielding E/Z isomer mixtures (~77%) .
Chiral auxiliary removal via LiAlH4 reduction or hydrolysis .
Stereochemical outcomes depend on temperature, catalyst loading, and steric effects of the auxiliary. For example, NaHMDS ensures high diastereoselectivity during allylation by deprotonating the oxazolidinone enolate selectively .
Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?
- Methodological Answer:
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H or OD-H, with mobile phases optimized for polar derivatives .
- NMR Spectroscopy : - and -NMR can confirm stereochemistry via coupling constants (e.g., for vicinal protons) and NOE correlations .
- X-ray Crystallography : Provides definitive stereochemical assignment, especially for intermediates like olefinic diols or silylated derivatives .
Advanced Research Questions
Q. How can researchers optimize diastereoselectivity in cross-metathesis reactions involving this oxazolidinone derivative?
- Methodological Answer: Key factors include:
- Catalyst Selection : Grubbs 1st-generation catalyst favors E-isomers, while Hoveyda-Grubbs improves Z-selectivity in sterically hindered systems .
- Solvent and Temperature : Reactions in CHCl at 40°C enhance turnover, but lower temperatures (e.g., 0°C) may reduce isomerization .
- Additives : Residual Li from prior steps (e.g., LiAlH4 reduction) can inadvertently alter selectivity by coordinating to intermediates. Chelating agents (e.g., 12-crown-4) mitigate this .
- Data Analysis : Monitor E/Z ratios via -NMR (olefinic proton splitting) and adjust reaction time to avoid over-metathesis .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
- Methodological Answer:
- Exothermic Reactions : Sodium borohydride reductions (e.g., phenylalanine to amino alcohol) require controlled addition and cooling to prevent runaway reactions. Automated reactor systems with heat-flow monitoring improve safety .
- Workup Complexity : Triphosgene cyclization generates HCl gas; scalable processes use gas scrubbers and flow chemistry to manage byproducts .
- Isomer Separation : Chromatography-free methods, such as crystallization-induced diastereomer resolution (e.g., using tert-butyldimethylsilyl ethers), reduce purification costs .
Q. How does residual lithium (Li+^++) impact diastereoselective reactions in oxazolidinone chemistry?
- Methodological Answer: Residual Li from reductions (e.g., LiAlH4) can coordinate to oxazolidinone intermediates, altering transition-state geometries. For example:
- In Michael additions, trace Li increases syn/anti ratios by stabilizing chelated enolates.
- Mitigation : Post-reduction washes with aqueous NHCl or EDTA solutions remove Li before subsequent steps .
Data Contradiction Analysis
Q. Discrepancies in reported yields for Grubbs-catalyzed metathesis: How should researchers reconcile these?
- Methodological Answer: Literature yields for cross-metatheses range from 51% to 77% . Contradictions arise from:
- Substrate Purity : Olefinic partners with electron-withdrawing groups (e.g., acyloxazolidinones) react faster but may decompose.
- Catalyst Batch Variability : Commercial Grubbs catalysts vary in activity; recrystallization or fresh preparation ensures consistency.
- Recommendation : Pre-screen substrates via TLC or GC-MS to confirm reactivity and optimize catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
